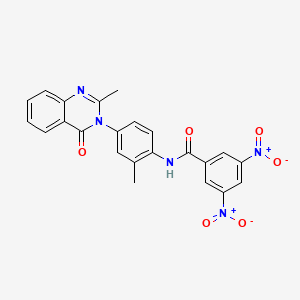

N-(2-甲基-4-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)-3,5-二硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

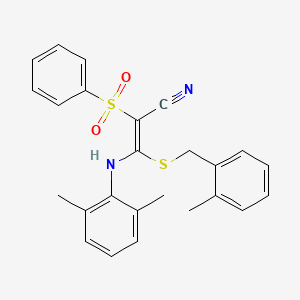

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide, commonly known as MNQO, is a synthetic compound that has been widely used in scientific research. MNQO belongs to the class of quinazoline-based compounds and has been found to exhibit potent anticancer activity.

作用机制

Target of Action

Similar compounds have been shown to have anticonvulsant effects, suggesting that they may interact with targets involved in neuronal signaling .

Mode of Action

It is suggested that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Given its potential anticonvulsant effects, it may be involved in modulating neuronal signaling pathways .

Result of Action

Its potential anticonvulsant effects suggest that it may modulate neuronal activity, potentially reducing the occurrence of seizures .

实验室实验的优点和局限性

One of the major advantages of using MNQO in lab experiments is its potent anticancer activity. MNQO has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, MNQO is also highly toxic and requires careful handling. Its complex synthesis process also makes it difficult to produce in large quantities.

未来方向

There are several future directions for research on MNQO. One area of interest is the development of more efficient synthesis methods for MNQO. Another area of research is the identification of the specific molecular targets of MNQO. This could lead to the development of more targeted anticancer therapies. Additionally, the potential use of MNQO in combination with other anticancer drugs is an area of ongoing research. Finally, the development of MNQO analogs with improved pharmacokinetic properties is an area of interest for drug development.

合成方法

MNQO can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-nitroaniline with 2-methyl-4-oxoquinazoline-3(4H)-carboxylic acid. The resulting compound is then reacted with 3,5-dinitrobenzoyl chloride to yield MNQO. The synthesis of MNQO is a complex process that requires expertise in organic chemistry.

科学研究应用

抗氧化特性

该化合物表现出抗氧化特性,对于对抗氧化应激和防止细胞损伤至关重要。具体而言,它有助于清除自由基。研究人员研究了它清除2,2’-联氮双(3-乙基苯并噻唑啉-6-磺酸盐)阳离子自由基(ABTS˙+)、2,2’-二苯基-1-苦基肼自由基(DPPH)和高尔文氧自由基的能力。在该化合物的游离羟基上引入保护基团会影响其还原能力。 值得注意的是,烯烃位置的羟基对其抗氧化活性有显着影响,强调了不稳定烯醇结构在该化合物功效中的作用 .

潜在的NMDA和胆囊收缩素拮抗剂

研究表明该化合物的衍生物具有潜在的NMDA (N-甲基-D-天冬氨酸)和胆囊收缩素拮抗作用。这些受体在神经传递和神经调节中起着至关重要的作用。 研究该化合物与这些受体的相互作用可能为神经疾病提供新的治疗方法 .

抗惊厥作用

该化合物的新的衍生物已被合成并评估了其抗惊厥作用。研究人员使用各种实验性癫痫模型来评估其疗效。 了解它们对癫痫发作活动的影响可能有助于开发抗癫痫药物 .

属性

IUPAC Name |

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O6/c1-13-9-16(26-14(2)24-21-6-4-3-5-19(21)23(26)30)7-8-20(13)25-22(29)15-10-17(27(31)32)12-18(11-15)28(33)34/h3-12H,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUJRDOLFBICDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)

![N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)

![3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2467786.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2467791.png)

![6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2467802.png)

![2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]propanamide](/img/structure/B2467803.png)

![N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide](/img/structure/B2467807.png)